molecular formula C15H12O4S B13921101 2-(2-Carboxyphenylthio)-3-methylbenzoic acid

2-(2-Carboxyphenylthio)-3-methylbenzoic acid

Cat. No.: B13921101
M. Wt: 288.3 g/mol
InChI Key: KPOSCIRZBFTVGY-UHFFFAOYSA-N
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Description

2-(2-Carboxyphenylthio)-3-methylbenzoic acid is an organic compound that features a carboxylic acid group and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyphenylthio)-3-methylbenzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-mercaptobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzoic acid attacks the chlorinated carbon of 2-chlorobenzoic acid, forming the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyphenylthio)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Carboxyphenylthio)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Carboxyphenylthio)-3-methylbenzoic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thioether and carboxylic acid groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxyphenyl)iminodiacetic acid: Similar in structure but contains an iminodiacetic acid moiety instead of a thioether linkage.

    2-(2-Carboxyphenylthio)benzoic acid: Lacks the methyl group present in 2-(2-Carboxyphenylthio)-3-methylbenzoic acid.

Uniqueness

This compound is unique due to the presence of both a thioether linkage and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. The methyl group also adds to its uniqueness by influencing its steric and electronic properties.

Properties

Molecular Formula

C15H12O4S

Molecular Weight

288.3 g/mol

IUPAC Name

2-(2-carboxyphenyl)sulfanyl-3-methylbenzoic acid

InChI

InChI=1S/C15H12O4S/c1-9-5-4-7-11(15(18)19)13(9)20-12-8-3-2-6-10(12)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

KPOSCIRZBFTVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

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